molecular formula C13H11Cl2NO2 B1609416 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester CAS No. 338795-14-5

4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester

Cat. No. B1609416
CAS RN: 338795-14-5
M. Wt: 284.13 g/mol
InChI Key: GMWKASSZIIRSIQ-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H11Cl2NO2 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester consists of 13 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester include its molecular weight and empirical formula . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester, focusing on six unique applications:

Pharmaceutical Intermediates

4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester: is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for drugs targeting a range of diseases, including bacterial and viral infections . The compound’s quinoline core is particularly valuable in medicinal chemistry for developing new therapeutic agents.

Antimicrobial Agents

Research has shown that derivatives of quinoline, including 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester , exhibit significant antimicrobial properties. These compounds are effective against a variety of pathogens, making them potential candidates for developing new antibiotics. Their ability to disrupt microbial cell processes is a key area of study.

Organic Synthesis

In organic chemistry, 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester is utilized in various synthetic pathways. It serves as a precursor for the synthesis of more complex molecules, facilitating the creation of novel compounds with potential applications in materials science and drug development. Its reactivity and stability make it a valuable reagent in synthetic organic chemistry.

Catalysis

The compound is also explored for its role in catalytic processes. Its structure allows it to act as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura coupling . This application is crucial for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals, enhancing the efficiency and selectivity of these reactions.

Fluorescent Probes

4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester: and its derivatives are investigated for their potential use as fluorescent probes. These compounds can be used in biological imaging to study cellular processes and molecular interactions. Their fluorescence properties make them useful tools in bioanalytical applications.

Material Science

In material science, this compound is studied for its potential in developing new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics. This makes it a valuable component in the design of advanced materials for various industrial applications.

properties

IUPAC Name

ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWKASSZIIRSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408247
Record name 6J-032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester

CAS RN

338795-14-5
Record name 6J-032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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